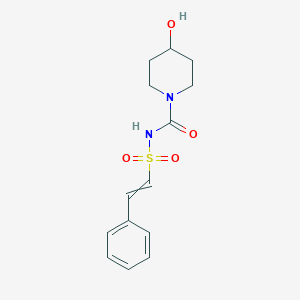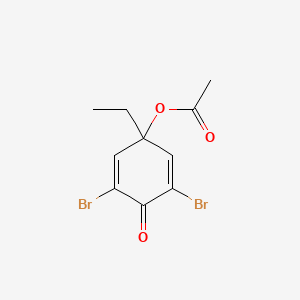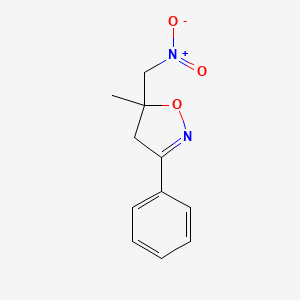
Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry The compound’s structure consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-phenyl-2-propenal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can lead to the formation of the isoxazole ring. The subsequent nitration of the resulting compound with nitric acid can introduce the nitromethyl group.
Industrial Production Methods
In an industrial setting, the production of Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s nitromethyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. Additionally, the phenyl group can facilitate binding to hydrophobic pockets in target proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-(4-nitrophenyl)-
- 3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid
Uniqueness
Isoxazole, 4,5-dihydro-5-methyl-5-(nitromethyl)-3-phenyl- is unique due to the presence of both a phenyl group and a nitromethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
61428-18-0 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-methyl-5-(nitromethyl)-3-phenyl-4H-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O3/c1-11(8-13(14)15)7-10(12-16-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
UFQHPFQESQPIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)oxy]propane-1,3-diol](/img/structure/B14579038.png)
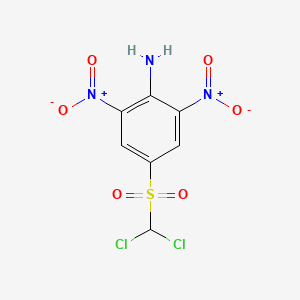
![Benzenamine, N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B14579047.png)
![4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl](/img/structure/B14579055.png)
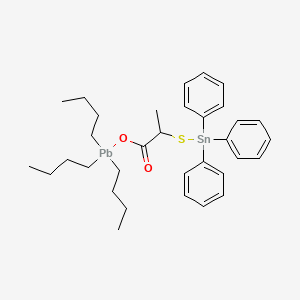
![Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)-](/img/structure/B14579072.png)
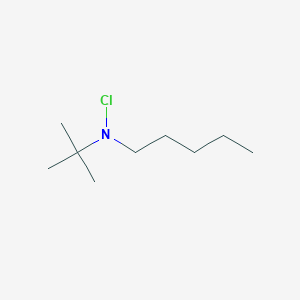

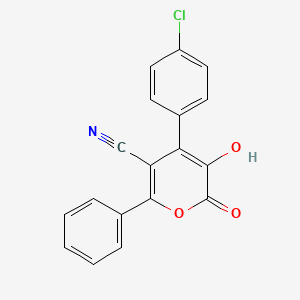
![5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14579109.png)
![Acetamide, N,N'-[oxybis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14579116.png)
![2-Ethoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14579118.png)
